LLL12

Descripción

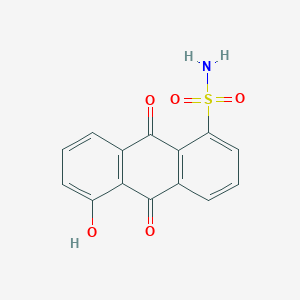

Structure

3D Structure

Propiedades

Número CAS |

1260247-42-4 |

|---|---|

Fórmula molecular |

C14H9NO5S |

Peso molecular |

303.29 g/mol |

Nombre IUPAC |

5-hydroxy-9,10-dioxoanthracene-1-sulfonamide |

InChI |

InChI=1S/C14H9NO5S/c15-21(19,20)10-6-2-4-8-12(10)14(18)7-3-1-5-9(16)11(7)13(8)17/h1-6,16H,(H2,15,19,20) |

Clave InChI |

CQBHSRLUQDYPBU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LLL12; LLL-12; LLL 12 |

Origen del producto |

United States |

Foundational & Exploratory

LLL-12's Mechanism of Action in Cancer Cells: A Technical Guide

An In-depth Technical Guide on the Core Mechanism of LLL-12 for Researchers, Scientists, and Drug Development Professionals

Introduction: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. LLL-12 is a potent, non-peptide, cell-permeable small molecule inhibitor of STAT3. This technical guide provides a comprehensive overview of the mechanism of action of LLL-12 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of STAT3 Signaling

LLL-12 exerts its anti-cancer effects by directly targeting and inhibiting the function of STAT3. The primary mechanism involves the inhibition of STAT3 phosphorylation at the critical tyrosine 705 residue.[1][2] This phosphorylation event is a prerequisite for the dimerization of STAT3 monomers. By preventing this initial activation step, LLL-12 effectively blocks the entire downstream signaling cascade.

The inhibition of STAT3 phosphorylation prevents the formation of STAT3 homodimers and their subsequent translocation from the cytoplasm to the nucleus.[3] Consequently, STAT3 is unable to bind to the DNA promoter regions of its target genes. This leads to the downregulation of a suite of genes essential for tumor growth and survival, including those involved in cell cycle progression (e.g., Cyclin D1, c-myc), apoptosis resistance (e.g., Bcl-2, Survivin), and angiogenesis.[1]

The culmination of these molecular events is the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on STAT3 signaling for their survival. This is evidenced by the increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic process.[1] LLL-12 has demonstrated selectivity for STAT3, with minimal inhibitory effects on other STAT family members or upstream kinases such as JAK1, JAK2, and TYK2.

Quantitative Data: In Vitro Efficacy of LLL-12

The cytotoxic and anti-proliferative activity of LLL-12 has been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of LLL-12 required to inhibit cell growth by 50%, are summarized in the table below. These values highlight the potent anti-cancer activity of LLL-12 in various cancer types with constitutively active STAT3.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MDA-MB-231 | ~2.5 | [1] |

| SK-BR-3 | ~3.09 | [1] | |

| Pancreatic Cancer | HPAC | ~1.5 | [1] |

| PANC-1 | ~2.0 | [1] | |

| Glioblastoma | U87 | ~1.0 | [1] |

| U373 | ~0.16 | [1] | |

| Multiple Myeloma | U266 | ~1.96 | |

| ARH-77 | ~1.5 | ||

| Ovarian Cancer | A2780 | ~0.5 | [4] |

| SKOV3 | ~2.5 | [4] | |

| CAOV-3 | ~2.0 | [4] | |

| OVCAR5 | ~0.75 | [4] | |

| Prostate Cancer | DU-145 | 0.19 | [3] |

| Leukemia | HEL | 1.46 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of LLL-12 on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

LLL-12 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of LLL-12 in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of LLL-12. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation and Apoptosis Markers

This protocol is for detecting changes in protein expression and phosphorylation following LLL-12 treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

LLL-12

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with LLL-12 at desired concentrations for the indicated times. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells after LLL-12 treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

LLL-12

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with LLL-12 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

LLL-12 is a promising anti-cancer agent that effectively targets the STAT3 signaling pathway. Its ability to inhibit STAT3 phosphorylation leads to the downregulation of key survival and proliferation genes, ultimately inducing apoptosis in a variety of cancer cells. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on STAT3 inhibitors and personalized cancer therapies. Further investigation into the in vivo efficacy and potential combination therapies with LLL-12 is warranted to fully realize its therapeutic potential.

References

- 1. A novel small molecule, this compound, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

The Inhibition of the LLL-12 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and immune responses. Its constitutive activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. LLL-12 is a novel, non-peptide, cell-permeable small molecule inhibitor designed to specifically target the STAT3 signaling pathway. This technical guide provides an in-depth overview of the LLL-12 signaling pathway inhibition, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction to the STAT3 Signaling Pathway

The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), to their respective cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor's cytoplasmic domain. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers in the cytoplasm. Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of stable STAT3 homodimers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. These target genes include key regulators of cell cycle progression (e.g., Cyclin D1), apoptosis (e.g., Bcl-2, Survivin), and angiogenesis, contributing to tumor growth and survival.[1][2][3][4]

LLL-12: Mechanism of Action

LLL-12 was developed through structure-based design to directly inhibit STAT3 activity.[5] Computer modeling and docking simulations have shown that LLL-12 binds to the SH2 domain of the STAT3 monomer, specifically at the phosphotyrosine 705 (pTyr705) binding site.[5] By occupying this critical pocket, LLL-12 effectively prevents the dimerization of phosphorylated STAT3 monomers.[6] This blockade of dimerization is the key inhibitory step, as it prevents the subsequent nuclear translocation of STAT3 and its binding to target gene promoters. Consequently, the transcription of STAT3-dependent genes, which are crucial for tumor cell proliferation and survival, is downregulated.[5] LLL-12 has been shown to inhibit both constitutive STAT3 phosphorylation and IL-6-induced STAT3 activation.[5][7]

References

- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

- 2. Soft–Agar colony Formation Assay [bio-protocol.org]

- 3. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 4. Wound healing assay | Abcam [abcam.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

LLL-12: A Technical Guide to its Direct Binding and Inhibition of STAT3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose constitutive activation is a key driver in numerous human cancers, promoting cell proliferation, survival, and angiogenesis. This makes it a prime target for therapeutic intervention. LLL-12 is a non-peptide, cell-permeable small molecule developed through structure-based design to specifically target STAT3. Computational modeling and subsequent biochemical assays have demonstrated that LLL-12 directly binds to the Src Homology 2 (SH2) domain of the STAT3 monomer at the crucial phosphoryl tyrosine 705 (pTyr705) binding site.[1][2][3] This interaction sterically hinders the dimerization of STAT3 monomers, a critical step for nuclear translocation and DNA binding. Consequently, LLL-12 effectively inhibits STAT3 phosphorylation and its downstream signaling pathways, leading to potent growth-suppressive and pro-apoptotic activity in cancer cells expressing constitutively active STAT3.[1][4] This document provides an in-depth technical overview of the LLL-12 binding site, its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

The STAT3 Signaling Pathway and its Oncogenic Role

Under normal physiological conditions, the STAT3 signaling pathway is transiently activated by cytokines and growth factors such as Interleukin-6 (IL-6).[1][5] Ligand binding induces the dimerization of receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 monomers on a specific tyrosine residue, Tyr705.[5][6] This phosphorylation event creates a binding site for the SH2 domain of another phosphorylated STAT3 monomer, leading to the formation of stable homodimers. These dimers translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Survivin), and angiogenesis (e.g., VEGF).[2][3] In many cancers, this pathway is constitutively activated, providing sustained pro-survival signals to tumor cells.[7]

References

- 1. A Novel Small Molecule, this compound, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Small Molecule, this compound, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel small molecule, this compound, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule, this compound inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Structure-activity relationship of Lll-12

An In-depth Technical Guide on the Structure-Activity Relationship of LLL-12

Introduction

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a frequent oncogenic driver, making it a prime target for therapeutic intervention in various cancers.[1][2] LLL-12 is a novel, non-peptide, cell-permeable small molecule developed through structure-based design to specifically target STAT3.[1][2] It has demonstrated potent anti-tumor activity in a range of human cancer cells, including breast, pancreatic, glioblastoma, and hepatocellular carcinoma, by inhibiting STAT3 phosphorylation and its downstream signaling.[1][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship of LLL-12, its biological activity, and the experimental protocols used for its evaluation.

Mechanism of Action

LLL-12 exerts its inhibitory effect by directly targeting the STAT3 protein.[1] Computer docking models show that LLL-12 binds to the STAT3 monomer at the phosphorylation site of tyrosine 705 (pTyr705).[1][4] This binding is crucial as the phosphorylation of Tyr705 is a critical step for the subsequent homodimerization of STAT3.[5] By occupying this binding site, LLL-12 effectively prevents STAT3 dimerization and its translocation into the nucleus, thereby abrogating its function as a transcription factor.[3][6] This leads to the downregulation of STAT3 target genes, such as cyclin D1, Bcl-2, and survivin, which are involved in cell proliferation and survival.[1][2] Importantly, LLL-12 has been shown to be specific for STAT3, with minimal inhibitory effects on STAT1 or upstream kinases like JAK1 and JAK2.[1][4]

Signaling Pathway and Inhibition

The canonical STAT3 signaling pathway is initiated by cytokines or growth factors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 at Tyr705, triggering its dimerization, nuclear translocation, and subsequent transcription of target genes. LLL-12 disrupts this cascade by preventing the initial dimerization step.

Caption: LLL-12 inhibits the STAT3 signaling pathway by preventing the dimerization of phosphorylated STAT3 monomers.

Quantitative Data: Biological Activity of LLL-12

LLL-12 has demonstrated potent anti-proliferative activity across a variety of human cancer cell lines that exhibit constitutively activated STAT3. The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar to nanomolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Breast Cancer | |||

| MDA-MB-231 | Triple-Negative | 2.11 | [1] |

| SK-BR-3 | HER2+ | 3.09 | [1] |

| Pancreatic Cancer | |||

| HPAC | Ductal Adenocarcinoma | 0.16 | [1] |

| PANC-1 | Epithelioid Carcinoma | 0.88 | [1] |

| Glioblastoma | |||

| U87 | Astrocytoma | 0.82 | [1] |

| U373 | Astrocytoma | 0.28 | [1] |

| Hepatocellular Carcinoma | |||

| SNU387 | 0.84 ± 0.23 | [4] | |

| SNU398 | 0.96 ± 0.18 | [4] | |

| SNU449 | 4.38 ± 1.25 | [4] | |

| Hep3B | 2.39 ± 0.68 | [4] | |

| Prostate Cancer | |||

| DU-145 | 0.19 | [7] | |

| Canine Osteosarcoma | |||

| OSA 8 | 0.231 | [6] | |

| OSA 16 | 0.411 | [6] | |

| D17 | 0.298 | [6] | |

| Abrams | 0.354 | [6] |

Experimental Protocols

The evaluation of LLL-12's biological activity involves a series of in vitro and in vivo assays.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic activity of LLL-12.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[4][6]

-

Treatment: Cells are treated with various concentrations of LLL-12 (or DMSO as a vehicle control) for a specified period, typically 72 hours.[4]

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[4]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. Cell proliferation is calculated as a percentage of the DMSO-treated control wells, and IC50 values are determined.[6]

Western Blot Analysis

This technique is used to determine the effect of LLL-12 on the phosphorylation of STAT3 and the expression of its downstream target proteins.

-

Cell Lysis: Cells treated with LLL-12 are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and downstream targets like cyclin D1, Bcl-2, and survivin.[6][8] An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.[6]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescence detection system.

STAT3 DNA Binding Assay

This assay confirms the inhibition of STAT3's transcriptional activity.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cancer cells treated with LLL-12 or a vehicle control.[1]

-

Binding Reaction: The nuclear extracts are incubated with an oligonucleotide probe containing the STAT3 consensus binding site.

-

Detection: The amount of STAT3 bound to the DNA probe is quantified using an enzyme-linked immunosorbent assay (ELISA)-based method, which detects a primary antibody specific to STAT3.[1]

Experimental Evaluation Workflow

The preclinical evaluation of LLL-12 typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.

Caption: A typical workflow for the preclinical evaluation of the STAT3 inhibitor LLL-12.

Structure-Activity Relationship (SAR) and Analogs

While extensive SAR studies detailing numerous analogs of LLL-12 are not widely published in the provided literature, the development of LLL-12 itself was based on a structure-based design approach, likely optimized from a lead compound.[1][2] LLL-12 is an optimized analog of LLL3, another small molecule STAT3 inhibitor.[6]

A related compound, LLL12B , has also been developed and investigated.[8] LLL12B, like LLL-12, is a novel STAT3 inhibitor that targets the STAT3 pathway by inhibiting STAT3 phosphorylation at tyrosine 705 and downregulating its downstream targets.[8] It has shown efficacy in inhibiting cell viability, migration, and proliferation in human ovarian cancer cells and sensitizes them to conventional chemotherapy agents like paclitaxel and cisplatin.[8] The existence of analogs like LLL12B suggests that the core scaffold of LLL-12 is amenable to chemical modification to potentially improve potency, selectivity, or pharmacokinetic properties.

Conclusion

LLL-12 is a potent and specific small-molecule inhibitor of STAT3, demonstrating significant anti-tumor activity in a wide array of cancer models.[1] Its mechanism of action, which involves the direct binding to the pTyr705 site on the STAT3 monomer to prevent dimerization, is well-characterized.[4][6] The quantitative data from various cell-based assays consistently show its efficacy at low micromolar to nanomolar concentrations.[1][4][6][7] The established experimental protocols provide a robust framework for its continued evaluation. While detailed SAR studies are not extensively documented, the development of related compounds like LLL12B indicates a promising avenue for further chemical optimization.[8] Overall, LLL-12 represents a strong therapeutic candidate for cancers driven by constitutive STAT3 signaling.[2]

References

- 1. A Novel Small Molecule, this compound, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule, this compound, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel small inhibitor, this compound, targets STAT3 in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologic activity of the novel small molecule STAT3 inhibitor this compound against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Discovery and Synthesis of LLL-12: A Potent STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LLL-12, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). LLL-12 was identified through a structure-based drug design approach and has demonstrated potent anti-cancer activity in a variety of preclinical models. This document details the mechanism of action of LLL-12, its inhibitory effects on STAT3 phosphorylation and downstream signaling, and provides a compilation of its efficacy in various cancer cell lines. Furthermore, this guide includes detailed experimental protocols for key biological assays and visualizations of the relevant signaling pathways to facilitate further research and development of this promising therapeutic agent.

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. Constitutive activation of STAT3 is frequently observed in a wide range of human cancers and is associated with tumor progression, metastasis, and drug resistance. This has made STAT3 an attractive target for cancer therapy.

LLL-12 is a non-peptide, cell-permeable small molecule designed to directly inhibit STAT3 activity.[1][2] It was developed using a structure-based drug design strategy and has been shown to bind directly to the phosphoryl tyrosine 705 (pTyr705) binding site of the STAT3 monomer.[2] This interaction prevents the phosphorylation and subsequent dimerization of STAT3, thereby blocking its translocation to the nucleus and its function as a transcriptional activator. Preclinical studies have demonstrated that LLL-12 exhibits potent growth-suppressive activity in various human cancer cells, including those of the breast, pancreas, and brain, as well as in glioblastoma.[2][3]

Discovery and Synthesis

Discovery through Structure-Based Design

The discovery of LLL-12 was guided by computational modeling and docking simulations to identify a small molecule that could fit into the pTyr705 binding pocket of the STAT3 SH2 domain.[2] The design was based on the structure of curcumin, a natural compound known to have STAT3 inhibitory properties.[4] This rational design approach led to the identification of LLL-12 as a potent and specific STAT3 inhibitor.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for LLL-12 is not publicly available in the reviewed literature, it is known to be a substituted anthraquinone, synthesized based on the curcumin structure.[4] The synthesis of a closely related prodrug, LLL12B, has been described and involves a multi-step process. This suggests that the synthesis of LLL-12 likely involves a series of organic reactions to construct the core anthraquinone scaffold and introduce the necessary functional groups for STAT3 binding. Further investigation into medicinal chemistry literature may be required to uncover the precise synthetic route.

Mechanism of Action

LLL-12 functions as a direct inhibitor of STAT3. Its mechanism of action can be summarized in the following steps:

-

Direct Binding: LLL-12 binds directly to the SH2 domain of the STAT3 monomer, specifically at the binding site for phosphorylated tyrosine 705 (pTyr705).[2]

-

Inhibition of Phosphorylation: By occupying this critical site, LLL-12 prevents the phosphorylation of STAT3 at Tyr705 by upstream kinases, such as Janus kinases (JAKs).[2]

-

Prevention of Dimerization: Since phosphorylation is a prerequisite for the homodimerization of STAT3 monomers, LLL-12 effectively blocks the formation of active STAT3 dimers.

-

Inhibition of Nuclear Translocation: The inability to form dimers prevents STAT3 from translocating into the nucleus.

-

Downregulation of Target Gene Expression: Consequently, the transcription of STAT3 target genes, which are involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Survivin), and angiogenesis, is downregulated.[2][3]

The specificity of LLL-12 for STAT3 has been demonstrated by its lack of significant inhibitory effects on other STAT family members, such as STAT1, at concentrations where it potently inhibits STAT3.[1]

Signaling Pathway Diagram: LLL-12 Inhibition of the JAK/STAT3 Pathway

References

- 1. A small molecule, this compound inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Small Molecule, this compound, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Small Molecule, this compound, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

LLL-12: A Potent and Selective STAT3 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, metastasis, and angiogenesis of various human cancers. This hyperactivation makes STAT3 an attractive target for therapeutic intervention. LLL-12 is a novel, non-peptide, cell-permeable small molecule inhibitor designed to specifically target the STAT3 signaling pathway. This technical guide provides an in-depth overview of LLL-12, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

The STAT family of transcription factors are intracellular proteins that mediate the signaling of numerous cytokines and growth factors. Among the seven identified STAT proteins, STAT3 is frequently found to be persistently activated in a wide array of malignancies, including but not limited to, breast, pancreatic, lung, and liver cancers, as well as glioblastoma and multiple myeloma.[1][2] This constitutive activation is often correlated with a poor prognosis. The oncogenic functions of STAT3 are mediated by the transcription of downstream target genes involved in cell cycle progression (e.g., Cyclin D1), anti-apoptosis (e.g., Bcl-2, Survivin), and angiogenesis.[1][2] Consequently, the development of small molecule inhibitors that can effectively and selectively block the STAT3 pathway represents a promising strategy in cancer therapy. LLL-12 was developed through a structure-based drug design approach to directly inhibit STAT3 activity.[1][3]

Mechanism of Action

LLL-12 functions as a direct inhibitor of STAT3 by binding to the SH2 domain of the STAT3 monomer. This binding specifically targets the phosphoryl tyrosine 705 (pTyr705) binding site, which is crucial for the dimerization of STAT3 molecules.[1][3] By occupying this site, LLL-12 effectively prevents the homodimerization of phosphorylated STAT3, a critical step for its nuclear translocation and subsequent DNA binding to initiate the transcription of target genes. Computer modeling and docking simulations have predicted a strong binding energy of -7.8 kcal/mol for LLL-12 to the STAT3 SH2 domain, indicating its potential as a potent inhibitor.[1]

dot

Caption: STAT3 Signaling Pathway and LLL-12 Inhibition.

Data Presentation

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

LLL-12 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines with constitutively active STAT3. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment using the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Breast Cancer | |||

| MDA-MB-231 | Triple-Negative | 0.16 | [3][4] |

| SK-BR-3 | HER2-Positive | 3.09 | [4] |

| Pancreatic Cancer | |||

| PANC-1 | Adenocarcinoma | 1.88 | [4] |

| HPAC | Adenocarcinoma | 0.89 | [4] |

| Glioblastoma | |||

| U87 | Glioblastoma | 0.45 | [4] |

| U373 | Glioblastoma | 0.28 | [4] |

| Hepatocellular Carcinoma | |||

| SNU387 | Hepatocellular Carcinoma | 0.84 ± 0.23 | [1] |

| SNU398 | Hepatocellular Carcinoma | 0.96 ± 0.18 | [1] |

| Hep3B | Hepatocellular Carcinoma | 2.39 ± 0.68 | [1] |

| SNU449 | Hepatocellular Carcinoma | 4.38 ± 1.25 | [1] |

| Lung Cancer | |||

| A549 | Non-Small Cell Lung Cancer | 5.0 | [5] |

| Multiple Myeloma | |||

| U266 | Myeloma | 0.26 - 1.96 (range) | |

| ARH-77 | Myeloma | 0.26 - 1.96 (range) |

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of LLL-12 has been evaluated in several mouse xenograft models. Daily intraperitoneal (i.p.) administration of LLL-12 resulted in significant inhibition of tumor growth.

| Cancer Type | Cell Line | Animal Model | LLL-12 Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| Breast Cancer | MDA-MB-231 | Nude Mice | 2.5 and 5 mg/kg/day | - | Significant inhibition compared to control. | [4] |

| Glioblastoma | U87 | Nude Mice | 2.5 and 5 mg/kg/day | - | Significant inhibition compared to control. | [4] |

| Hepatocellular Carcinoma | SNU398 | Nude Mice | 5 mg/kg/day | 17 days | Significantly inhibited tumor growth. | [1] |

| Multiple Myeloma | ARH-77 | NOD/SCID Mice | 5 mg/kg/day | 26 days | Significantly suppressed tumor volume and weight. | |

| Osteosarcoma | OS-1 | SCID Mice | 5 mg/kg/day | - | Completely suppressed further growth of established tumors. | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of LLL-12 on the proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of LLL-12 in culture medium. Add the desired concentrations of LLL-12 or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

dot

Caption: Experimental Workflow for Cell Viability Assay.

Western Blot Analysis

This protocol is used to assess the effect of LLL-12 on the phosphorylation of STAT3 and the expression of its downstream target proteins.

-

Cell Lysis: Treat cells with LLL-12 at the desired concentrations for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and downstream targets (e.g., Cyclin D1, Bcl-2, Survivin), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of LLL-12 in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer LLL-12 (e.g., 2.5 or 5 mg/kg) or vehicle control (e.g., DMSO) via intraperitoneal (i.p.) injection daily.

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 17-26 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for p-STAT3).

dot

Caption: Workflow for In Vivo Xenograft Studies.

Pharmacokinetics

A detailed pharmacokinetic profile of LLL-12 in preclinical models is not extensively published in the available literature. However, a prodrug of LLL-12, named LLL12B, has been developed to improve its in vivo pharmacokinetic properties. LLL12B is activated by tumor-associated plasmin through the hydrolytic cleavage of a carbamate ester bond to release the active LLL-12 compound directly at the tumor site. This approach aims to enhance the therapeutic index by increasing the drug concentration in the tumor while minimizing systemic exposure. Further studies are required to fully characterize the pharmacokinetic parameters of LLL-12, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its Cmax, Tmax, half-life, and bioavailability.

Conclusion

LLL-12 is a promising, selective STAT3 inhibitor with potent anti-cancer activity demonstrated in a variety of preclinical models. Its direct binding to the STAT3 SH2 domain effectively blocks the downstream signaling cascade, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. The data presented in this technical guide supports the continued investigation of LLL-12 as a potential therapeutic agent for cancers characterized by constitutive STAT3 activation. Further research into its pharmacokinetic and safety profiles is warranted to advance its clinical development.

References

- 1. A small molecule, this compound inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Small Molecule, this compound, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule, this compound, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Angiogenic Activity of a Small Molecule STAT3 Inhibitor this compound | PLOS One [journals.plos.org]

The Role of LLL-12 in Blocking STAT3 Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, and its constitutive activation is a hallmark of numerous human cancers. The dimerization of STAT3 monomers is a pivotal step in its activation cascade, leading to nuclear translocation and regulation of target gene expression, which promotes cell proliferation, survival, and angiogenesis while inhibiting apoptosis. LLL-12 is a novel, non-peptide, cell-permeable small molecule developed through structure-based design to specifically target and inhibit STAT3. This technical guide provides an in-depth overview of the mechanism of action of LLL-12, focusing on its role in blocking STAT3 dimerization. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to STAT3 Signaling and its Role in Cancer

The STAT3 signaling pathway is a crucial cellular communication route that transduces signals from cytokines and growth factors from the cell membrane to the nucleus.[1] Under normal physiological conditions, this pathway is tightly regulated. However, in many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and survival.

The activation of STAT3 is initiated by the phosphorylation of a specific tyrosine residue, Tyr705, by upstream kinases such as Janus kinases (JAKs) or Src family kinases.[2][3] This phosphorylation event triggers a conformational change in the STAT3 monomer, exposing its SH2 domain. The SH2 domain of one phosphorylated STAT3 monomer then reciprocally interacts with the phosphotyrosine (pTyr705) residue of another, leading to the formation of a stable homodimer.[1] This dimerization is an absolute requirement for the subsequent nuclear translocation of STAT3, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[3] These target genes include key regulators of the cell cycle (e.g., Cyclin D1), apoptosis (e.g., Bcl-2, Bcl-xL, Survivin), and angiogenesis.[2][4]

LLL-12: A Direct Inhibitor of STAT3 Dimerization

LLL-12 was identified through a structure-based drug design approach as a potent and specific inhibitor of STAT3.[4] Computer modeling and docking simulations have shown that LLL-12 directly binds to the pTyr705 binding pocket within the SH2 domain of the STAT3 monomer.[2][4] By occupying this critical site, LLL-12 physically obstructs the reciprocal pTyr705-SH2 domain interaction that is essential for the formation of STAT3 homodimers.[5] This mechanism effectively prevents the dimerization of STAT3, even in the presence of upstream activating signals.

The inhibition of STAT3 dimerization by LLL-12 leads to a cascade of downstream effects. The monomeric, unphosphorylated STAT3 is unable to translocate to the nucleus and, consequently, cannot bind to the DNA of its target genes.[2] This results in the downregulation of key oncogenic proteins, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.[5][6]

Visualization of the STAT3 Signaling Pathway and LLL-12 Inhibition

Caption: STAT3 signaling pathway and the mechanism of LLL-12 inhibition.

Quantitative Data on the Efficacy of LLL-12

The inhibitory activity of LLL-12 has been quantified across a range of cancer cell lines, demonstrating its potent anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 0.43 | [7] |

| SK-BR-3 | Breast Cancer | 3.09 | [7] |

| HPAC | Pancreatic Cancer | 0.16 | [7] |

| PANC-1 | Pancreatic Cancer | 1.12 | [7] |

| U87 | Glioblastoma | 0.29 | [7] |

| U373 | Glioblastoma | 0.33 | [7] |

| U266 | Multiple Myeloma | 0.26 | [8] |

| ARH-77 | Multiple Myeloma | 1.96 | [8] |

| A2780 | Ovarian Cancer | 0.2 | [9] |

| A2780.cp20 | Ovarian Cancer | 0.79 | [9] |

| SKOV3 | Ovarian Cancer | 4.25 | [9] |

| SKOV3ip2.TR | Ovarian Cancer | 2.29 | [9] |

In vivo studies using mouse xenograft models have further confirmed the anti-tumor activity of LLL-12. For instance, in a mouse model with MDA-MB-231 breast cancer xenografts, daily administration of LLL-12 at 5 mg/kg resulted in a significant suppression of tumor growth.[8] Similarly, in a U87 glioblastoma xenograft model, LLL-12 treatment led to a marked reduction in tumor volume.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LLL-12.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of LLL-12 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

LLL-12 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

-

Prepare serial dilutions of LLL-12 in culture medium. The final concentrations typically range from 0.1 to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LLL-12. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to assess the effect of LLL-12 on the phosphorylation of STAT3 at Tyr705.

Materials:

-

Cancer cells treated with LLL-12

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with the desired concentrations of LLL-12 for the specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

STAT3 DNA Binding Assay (EMSA or ELISA-based)

This protocol determines the ability of LLL-12 to inhibit the binding of STAT3 to its consensus DNA sequence.

Materials (for ELISA-based assay):

-

Nuclear extraction kit

-

TransAM™ STAT3 assay kit (or similar)

-

Microplate reader

Procedure (ELISA-based):

-

Treat cells with LLL-12 for the desired time.

-

Prepare nuclear extracts from the treated cells according to the manufacturer's protocol.

-

Perform the STAT3 DNA binding assay using a commercial kit following the manufacturer's instructions. This typically involves incubating the nuclear extracts in wells pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

-

Detect the bound STAT3 using a specific primary antibody and an HRP-conjugated secondary antibody.

-

Measure the absorbance at 450 nm. A decrease in absorbance in LLL-12-treated samples indicates inhibition of STAT3 DNA binding.

Co-Immunoprecipitation (Co-IP) for STAT3 Dimerization

This protocol is used to directly assess the effect of LLL-12 on the dimerization of STAT3.

Materials:

-

Cells co-transfected with FLAG-tagged STAT3 and HA-tagged STAT3

-

LLL-12

-

IP lysis buffer

-

Anti-FLAG antibody

-

Protein A/G agarose beads

-

Western blot reagents (as described in 4.2)

-

Anti-HA antibody

Procedure:

-

Co-transfect cells with plasmids encoding FLAG-STAT3 and HA-STAT3.

-

Treat the transfected cells with LLL-12 or vehicle control.

-

Lyse the cells in IP lysis buffer.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C to immunoprecipitate FLAG-STAT3 and any interacting proteins.

-

Add protein A/G agarose beads to capture the immune complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-STAT3. A decrease in the HA-STAT3 signal in the LLL-12-treated sample indicates inhibition of STAT3 dimerization.

Visualization of an Experimental Workflow

Caption: A typical experimental workflow to evaluate the efficacy of LLL-12.

Conclusion

LLL-12 represents a promising therapeutic agent that targets a fundamental mechanism of cancer cell survival and proliferation – the dimerization of STAT3. By directly binding to the SH2 domain of STAT3 monomers, LLL-12 effectively inhibits their dimerization, leading to the suppression of the entire STAT3 signaling cascade. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop LLL-12 and other STAT3 inhibitors as novel cancer therapies. The specificity of LLL-12 for STAT3, coupled with its potent in vitro and in vivo activity, underscores its potential as a targeted therapy for a wide range of human cancers characterized by constitutive STAT3 activation.

References

- 1. A novel small inhibitor, this compound, targets STAT3 in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. bosterbio.com [bosterbio.com]

- 7. A novel small molecule, this compound, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A small molecule, this compound inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

LLL-12 Induced Apoptosis in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which the small molecule inhibitor LLL-12 induces apoptosis in pancreatic cancer cells. It consolidates key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and research workflows.

Core Mechanism: STAT3 Inhibition

Pancreatic ductal adenocarcinoma (PDAC) is characterized by the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This activation is often driven by inflammatory cytokines like Interleukin-6 (IL-6) present in the tumor microenvironment. Activated (phosphorylated) STAT3 (p-STAT3) moves into the nucleus, where it acts as a transcription factor for genes that promote cell survival, proliferation, and angiogenesis while inhibiting apoptosis.

LLL-12 is a novel, nonpeptide, cell-permeable small molecule designed to directly target and inhibit STAT3. Its mechanism of action involves the following key steps:

-

Selective Inhibition: LLL-12 selectively blocks the phosphorylation of STAT3 at the Tyr705 residue.[1] This inhibition occurs independently of the upstream Janus kinases (JAK1, JAK2, TYK2), suggesting a direct action on STAT3 itself.[1]

-

Nuclear Translocation Blockade: By preventing phosphorylation, LLL-12 inhibits the nuclear translocation of STAT3.[1]

-

Downregulation of Anti-Apoptotic Genes: The inhibition of STAT3 transcriptional activity leads to the decreased expression of key anti-apoptotic and cell survival proteins, including Bcl-2, Bcl-xL, and Survivin.

-

Induction of Intrinsic Apoptosis: The resulting imbalance between pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. This event triggers the caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent programmed cell death.

Quantitative Data on STAT3 Inhibition and Apoptosis

The efficacy of STAT3 inhibitors like LLL-12 is quantified through various in vitro assays. The following tables summarize key data points from studies on pancreatic cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values

| Cell Line | Drug | IC50 Value | Incubation Time |

| BxPC-3 | Cisplatin | 5.96 ± 2.32 µM | 48 h |

| MIA PaCa-2 | Cisplatin | 7.36 ± 3.11 µM | 48 h |

| PANC-1 | Cisplatin | 100 ± 7.68 µM | 48 h |

| PANC-1 | nab-Paclitaxel | 7.3 pM | 72 h |

| MIA PaCa-2 | nab-Paclitaxel | 4.1 pM | 72 h |

| SW1990 | Gemcitabine | 1.176 µg/mL | Not Specified |

| SW1990 | 5-FU | 0.407 µg/mL | Not Specified |

| SW1990 | Oxaliplatin | 1.309 µg/mL | Not Specified |

Table 2: Effects of LLL-12 on STAT3 Signaling and Apoptosis-Related Proteins

LLL-12 treatment leads to a dose- and time-dependent reduction in p-STAT3 and its downstream targets.

| Cell Line | Treatment | Effect |

| PANC-1 | 5 µM LLL-12 | Time-dependent decrease in IL-6-induced p-STAT3 (Tyr705).[5] |

| ASPC-1 | 5 µM LLL-12 | Time-dependent decrease in IL-6-induced p-STAT3 (Tyr705).[5] |

| PANC-1 | Increasing concentrations of LLL-12 (2h) | Dose-dependent decrease in IL-6-induced p-STAT3 (Tyr705).[5] |

| ASPC-1 | Increasing concentrations of LLL-12 (2h) | Dose-dependent decrease in IL-6-induced p-STAT3 (Tyr705).[5] |

| BxPC-3 | STAT-3 inhibition (general) | Induction of apoptosis markers (cleaved caspase-3, cleaved PARP).[6] |

Key Experimental Protocols

The following are standardized protocols for the key experiments used to evaluate the effects of LLL-12 on pancreatic cancer cells.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]

-

Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, BxPC-3) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[9][10]

-

Drug Treatment: Treat the cells with various concentrations of LLL-12 (or other compounds) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[8]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of LLL-12 for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge at 300-350 x g for 5 minutes.[10]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis - Western Blotting

This technique is used to detect and quantify specific proteins in a sample, such as p-STAT3, total STAT3, Bcl-2, and cleaved caspase-3.[6]

-

Cell Lysis: After treatment with LLL-12, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature protein samples by boiling and load equal amounts (e.g., 40 µg) onto an SDS-polyacrylamide gel.[6] Separate the proteins by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to ensure equal protein loading across lanes.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: LLL-12 inhibits STAT3 phosphorylation, blocking the transcription of anti-apoptotic proteins.

Experimental Workflow Diagram

Caption: Workflow for evaluating LLL-12's effects on pancreatic cancer cells.

Logical Relationship Diagram

Caption: Logical cascade from LLL-12 administration to apoptosis induction.

References

- 1. This compound Inhibits Endogenous and Exogenous Interleukin-6-induced STAT3 Phosphorylation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wcrj.net [wcrj.net]

- 5. This compound Inhibits Endogenous and Exogenous Interleukin-6-induced STAT3 Phosphorylation in Human Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 6. The Role of STAT-3 in the Induction of Apoptosis in Pancreatic Cancer Cells by Benzyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Cell Viability Assay [bio-protocol.org]

- 10. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.3. Measurement of Cell Viability by MTT Assay [bio-protocol.org]

- 12. FITC-Annexin V/PI apoptosis assay [bio-protocol.org]

- 13. Cell Apoptosis Assay [bio-protocol.org]

- 14. 4.4. Western Blot [bio-protocol.org]

Methodological & Application

LLL-12: A Potent STAT3 Inhibitor for Cancer Research

Application Notes and Protocols for In Vitro Studies in Human Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

LLL-12 is a novel, non-peptide, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a frequent event in a wide range of human cancers, including breast, pancreatic, and glioblastoma, making it a promising target for therapeutic intervention.[1][2] LLL-12 effectively inhibits STAT3 phosphorylation at tyrosine 705 (Tyr705), leading to the suppression of STAT3 transcriptional activity and the downregulation of its downstream target genes involved in cell proliferation and survival.[1][2] These application notes provide a comprehensive overview of the in vitro effects of LLL-12 on human cancer cell lines and detailed protocols for key experimental assays.

Mechanism of Action

LLL-12 exerts its anti-cancer effects by directly targeting the STAT3 protein. By inhibiting the phosphorylation of STAT3 at Tyr705, LLL-12 prevents its activation, dimerization, and nuclear translocation, which are essential steps for its function as a transcription factor.[3] This blockade of STAT3 signaling leads to the downregulation of various downstream target genes that are crucial for tumor cell proliferation, survival, and migration, such as cyclin D1, Bcl-2, and survivin.[1][2] Consequently, LLL-12 treatment induces apoptosis, inhibits cell viability, and reduces colony formation and cell migration in cancer cells with elevated STAT3 phosphorylation.[1][2]

Data Presentation

LLL-12 IC50 Values in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of LLL-12 were determined in various human cancer cell lines after 72 hours of treatment. LLL-12 demonstrated potent growth-suppressive activity with IC50 values ranging from 0.16 to 3.09 µM.[1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 1.45[4] |

| SK-BR-3 | Breast Cancer | 3.09[4] |

| HPAC | Pancreatic Cancer | 0.88[1] |

| PANC-1 | Pancreatic Cancer | 1.22[4] |

| U87 | Glioblastoma | 0.16[1][4] |

| U373 | Glioblastoma | 0.41[4] |

Experimental Protocols

References

- 1. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule, this compound, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes: Analysis of STAT3 Phosphorylation Following LLL-12 Treatment

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell growth, proliferation, and survival.[1] The phosphorylation of STAT3 at the tyrosine 705 residue is a critical activation step, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression.[2] Aberrant and constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3]

LLL-12 is a novel, non-peptide, cell-permeable small molecule inhibitor that specifically targets the STAT3 signaling pathway.[4] It has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705, thereby suppressing its downstream signaling and inducing apoptosis in various cancer cell lines.[4][5] This document provides detailed protocols for the treatment of cancer cells with LLL-12 and the subsequent analysis of STAT3 phosphorylation (p-STAT3) levels by Western blot.

Key Applications

-

Screening and characterization of STAT3 inhibitors.

-

Investigating the mechanism of action of potential anti-cancer compounds.

-

Validating the on-target effects of drugs targeting the STAT3 pathway.

-

Routine monitoring of STAT3 pathway activation in cancer cell lines.

Data Presentation: Efficacy of LLL-12 on STAT3 Signaling

LLL-12 has demonstrated potent inhibitory effects on the viability of various cancer cell lines that exhibit elevated levels of STAT3 phosphorylation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for LLL-12 across several cancer cell lines.

| Cell Line | Cancer Type | LLL-12 IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 0.16 | [4] |

| SK-BR-3 | Breast Cancer | 3.09 | [4] |

| HPAC | Pancreatic Cancer | 0.35 | [4] |

| U87 | Glioblastoma | 0.41 | [4] |

| SNU387 | Hepatocellular Carcinoma | 0.84 ± 0.23 | [5] |

| SNU398 | Hepatocellular Carcinoma | 0.96 ± 0.18 | [5] |

| SNU449 | Hepatocellular Carcinoma | 4.38 ± 1.25 | [5] |

| Hep3B | Hepatocellular Carcinoma | 2.39 ± 0.68 | [5] |

Treatment with LLL-12 leads to a dose-dependent decrease in the levels of phosphorylated STAT3 (Tyr705) in cancer cells.[4][6] This inhibition of STAT3 activity also results in the downregulation of its downstream target genes, such as cyclin D1, Bcl-2, and survivin.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for analyzing the effect of LLL-12.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin | PLOS One [journals.plos.org]

- 4. A Novel Small Molecule, this compound, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LLL-12 Intraperitoneal Injection in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

LLL-12 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] STAT3 is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, differentiation, and apoptosis.[2][3] Persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.[3][4] LLL-12 exerts its biological effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, a crucial step for its activation.[1] These application notes provide a comprehensive overview and a detailed protocol for the intraperitoneal (IP) administration of LLL-12 in mouse models.

Mechanism of Action: STAT3 Inhibition

The Janus kinase (JAK)/STAT pathway is a principal signaling cascade that transduces signals from cytokines and growth factors from the cell membrane to the nucleus to regulate gene expression.[2] Upon ligand binding to a receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STAT3 is then recruited and phosphorylated by JAKs at Tyr705. This phosphorylation event triggers the dimerization of STAT3, which then translocates to the nucleus, binds to DNA, and modulates the transcription of target genes involved in cell growth and survival.[2]

LLL-12 specifically inhibits this phosphorylation of STAT3, thereby preventing its activation, dimerization, and subsequent nuclear translocation. This blockade of STAT3 signaling leads to the suppression of STAT3-mediated gene transcription, resulting in anti-proliferative and pro-apoptotic effects in cancer cells where STAT3 is constitutively active.

Application Data in Mouse Models

LLL-12 has demonstrated potent anti-tumor activity in preclinical mouse models. Intraperitoneal administration is a common route for delivering LLL-12 systemically to study its efficacy against various cancers.

| Parameter | Details |

| Animal Model | Mouse xenografts using human osteosarcoma cells (SJSA or OS-33)[1] |

| Drug | LLL-12 |

| Dosage | 5 mg/kg[1] |

| Route of Administration | Intraperitoneal (IP) injection[1] |

| Dosing Schedule | Once daily for 13 days[1] |

| Vehicle/Formulation | 2% DMSO + 40% PEG300 + 5% Tween-80 + 53% Saline (suspension, requires sonication)[1] |

| Observed Efficacy | Significant reduction in tumor volume and mass in both OS-33 and SJSA xenograft models[1] |

Detailed Protocol: Intraperitoneal Injection of LLL-12 in Mice

This protocol outlines the procedure for preparing and administering LLL-12 via intraperitoneal injection in mice.

Materials

-

LLL-12 powder (protect from light)[1]

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sonicator

-

1 mL syringes

-

25-27 gauge needles

-

Animal scale

-

70% Ethanol for disinfection

-

Appropriate Personal Protective Equipment (PPE)

Preparation of LLL-12 Formulation (for a 5 mg/kg dose)

Note: LLL-12 requires protection from light during storage and handling.[1] The following formulation is based on a published protocol and results in a suspension.[1]

-

Calculate the required amount:

-

Determine the total volume of injection needed. Assume a standard injection volume of 100 µL (0.1 mL) per 20 g mouse.

-

For a 20 g mouse, the dose is 5 mg/kg * 0.02 kg = 0.1 mg of LLL-12.

-

The concentration required is 0.1 mg / 0.1 mL = 1 mg/mL. The published formulation achieves a concentration of 0.5 mg/mL, so the injection volume would be 200 µL for a 20g mouse. Adjust calculations based on actual mouse weights and desired injection volume (max 10 mL/kg).[5]

-

-

Prepare the vehicle:

-

In a sterile tube, prepare the vehicle by sequentially adding and mixing:

-

2% DMSO

-

40% PEG300

-

5% Tween-80

-

53% Sterile Saline

-

-

-

Prepare the LLL-12 suspension:

-

Weigh the required amount of LLL-12 powder in a light-protected tube.

-

Add the prepared vehicle to the LLL-12 powder to achieve the final desired concentration (e.g., 0.5 mg/mL).

-

Vortex thoroughly.

-

Sonicate the suspension to ensure it is uniformly dispersed before drawing it into the syringe.[1] Prepare this formulation fresh before each set of injections.

-

Experimental Workflow

Intraperitoneal Injection Procedure

-

Animal Restraint:

-

Properly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head and body.

-

Tilt the mouse so its head is pointing slightly downwards. This causes the abdominal organs to shift forward, reducing the risk of puncture.[5]

-

-

Identifying the Injection Site:

-

Injection:

-

Wipe the injection site with 70% ethanol.

-

Use a new sterile syringe and needle for each animal.[6]

-

Insert the needle (bevel up) at a shallow 15-20 degree angle into the peritoneal cavity. The needle should only penetrate about 2-3 mm.[7]

-

Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, discard the syringe and re-prepare.

-

Slowly inject the LLL-12 suspension.

-

Withdraw the needle carefully.

-

-

Post-Injection Monitoring:

-

Place the mouse back in its cage and monitor it for a few minutes for any immediate adverse reactions or leakage from the injection site.[5]

-

Continue to monitor the health and body weight of the animals daily throughout the study.

-

Safety and Handling Precautions

-

Handle LLL-12 in accordance with its Safety Data Sheet (SDS).

-

Use appropriate PPE, including gloves, lab coat, and safety glasses, during formulation and injection.

-

All animal procedures must be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

-

Dispose of all sharps and biohazardous waste according to institutional guidelines.

References

- 1. This compound | STAT3 inhibitor | CAS# 1260247-42-4 | InvivoChem [invivochem.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. LLL12B, a Novel Small-Molecule STAT3 Inhibitor, Induces Apoptosis and Suppresses Cell Migration and Tumor Growth in Tri… [ouci.dntb.gov.ua]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. researchanimaltraining.com [researchanimaltraining.com]

- 7. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

Determining the IC50 of the STAT3 Inhibitor Lll-12 Using the MTT Assay

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.